molecular formula C18H30N4O3S B2672588 4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione CAS No. 2380096-46-6

4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione

Cat. No.: B2672588
CAS No.: 2380096-46-6
M. Wt: 382.52
InChI Key: HBKROFAHTFXQEW-UHFFFAOYSA-N
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Description

4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, a piperidine ring, and a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the formation of the thiane ring under specific conditions, such as the use of sulfur-containing reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiane ring to a thiol or thioether.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, thiols, and substituted pyrazine or piperidine derivatives.

Scientific Research Applications

4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione
  • 4-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-[(1,1-dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-21(17-18(25-2)20-8-7-19-17)13-15-3-9-22(10-4-15)14-16-5-11-26(23,24)12-6-16/h7-8,15-16H,3-6,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKROFAHTFXQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC2CCS(=O)(=O)CC2)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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